An derivative of Acridine
9-Methylacridine
CAS No.: 611-64-3
Cat. No.: VC21338839
Molecular Formula: C14H11N
Molecular Weight: 193.24 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 611-64-3 |
---|---|
Molecular Formula | C14H11N |
Molecular Weight | 193.24 g/mol |
IUPAC Name | 9-methylacridine |
Standard InChI | InChI=1S/C14H11N/c1-10-11-6-2-4-8-13(11)15-14-9-5-3-7-12(10)14/h2-9H,1H3 |
Standard InChI Key | FLDRLXJNISEWNZ-UHFFFAOYSA-N |
SMILES | CC1=C2C=CC=CC2=NC3=CC=CC=C13 |
Canonical SMILES | CC1=C2C=CC=CC2=NC3=CC=CC=C13 |
Appearance | Beige Solid |
Melting Point | >108 °C |
Introduction
Chemical Structure and Identification
9-Methylacridine consists of a tricyclic structure with a pyridine ring fused between two benzene rings, with a methyl group substituted at the 9-position. The compound is characterized by the following identification parameters:
Property | Value |
---|---|
Chemical Formula | C14H11N |
Molecular Weight | 193.24 g/mol |
CAS Registry Number | 611-64-3 |
Synonyms | 9-Methylacridin, 9-Methylakridin, 5-Methylacridine |
InChIKey | FLDRLXJNISEWNZ-UHFFFAOYSA-N |
The compound is a derivative of acridine, a quinoline derivative commonly used in manufacturing dyes and as an intermediate for synthesizing various compounds including antileishmanial agents .
Physical Properties
9-Methylacridine exhibits distinct physical characteristics that influence its handling, storage, and applications. These properties are summarized in the following table:
Physical Property | Value |
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Physical State | Solid |
Appearance | Yellow crystalline powder |
Odor | Odorless |
Melting Point | 114-119°C (237.2-246.2°F) |
Boiling Point | 319.47°C (rough estimate) |
Density | 1.1061 (rough estimate) |
Refractive Index | 1.5850 (estimate) |
Solubility | Slightly soluble in Chloroform and Methanol |
pKa | 6.68±0.10 (Predicted) |
Stability | Stable under normal conditions |
The compound appears as a yellow crystalline powder with no perceptible odor . Under normal storage conditions, 9-methylacridine remains stable, making it suitable for various chemical applications .
The synthesis of 9-methylacridine has been documented in the scientific literature, with a reference to a method published in Tetrahedron Letters (1968), which involves the reaction of 2-aminoacetophenone with phenylboronic acid . The reactivity of this compound is particularly interesting at the 9-position, where the methyl group can undergo various transformations.
One of the most significant reactions of 9-methylacridine is its oxidation to produce acridine 9-carboxylic acid. This transformation has industrial relevance and has been the subject of patent applications describing improved methodologies .
Oxidation to Acridine 9-carboxylic Acid
A patented method for the oxidation of 9-methylacridine involves:
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Combining 9-methylacridine with an oxidant (preferably tert-butyl hydroperoxide) and an oxidation catalyst (such as vanadyl acetylacetonate) in a suitable solvent (typically chloroform)
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Conducting the reaction at temperatures between 80-120°C for 1-3 hours
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Separating and purifying the resulting acridine 9-carboxylic acid
The patent describes several improvements to traditional oxidation methods:
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The molar ratio of 9-methylacridine:oxidant:catalyst is optimized at 1:4-8:0.03-0.06
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The weight ratio of 9-methylacridine to solvent is 1:3-8
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Microwave heating (200-350W) can be employed to enhance reaction efficiency
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A stepwise addition of 9-methylacridine in three portions improves yield and reduces byproduct formation
This improved methodology offers significant advantages over previous techniques that used environmentally problematic oxidants such as chromic acid. The patent claims better controllability, simpler operation, environmental friendliness, and higher industrial application value .
Applications
Precursor for Acridine Derivatives
9-Methylacridine serves as an important intermediate in the synthesis of other acridine derivatives, particularly acridine 9-carboxylic acid. This carboxylic acid derivative has further applications in pharmaceutical research and synthesis of more complex compounds .
Corrosion Inhibition
Recent research has demonstrated the effectiveness of 9-methylacridine as a corrosion inhibitor for mild steel in acidic environments. A 2020 study investigated three 9-substituted acridines—9-carboxyacridine (CA), 9-methylacridine (MA), and 9-aminoacridine (AA)—for their ability to protect mild steel against corrosion in 15% HCl solution .
The research findings indicated that:
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All three compounds functioned as effective corrosion inhibitors
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The inhibition performance followed the order: η(AA) > η(MA) > η(CA)
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These acridines acted as mixed-type inhibitors with predominant cathode process restraint
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Their adsorption on mild steel surfaces obeyed the Langmuir adsorption isotherm
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The protection mechanism involved both physisorption and chemisorption processes
This application highlights the practical industrial utility of 9-methylacridine beyond its role in organic synthesis.
Research Developments
The scientific community continues to explore new applications and improved methodologies related to 9-methylacridine:
Green Chemistry Approaches
Recent patents and publications emphasize environmentally friendly approaches to utilizing 9-methylacridine. The oxidation method described in the patent literature represents a significant advancement in green chemistry by:
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Replacing heavy metal oxidants with organic peroxides
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Minimizing catalyst quantities
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Improving reaction efficiency through microwave heating
Structure-Activity Relationship Studies
Research into the corrosion inhibition properties of 9-methylacridine and related compounds has provided valuable insights into structure-activity relationships. Quantum chemical calculations and molecular dynamics simulations have been employed to understand:
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The influence of different substituents at position 9 of the acridine ring
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Configuration of adsorption on metal surfaces
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Correlation between molecular structure and inhibition efficiency
These computational studies complement experimental findings and provide a theoretical foundation for designing more effective corrosion inhibitors based on the acridine scaffold.
Analytical data for 9-methylacridine has been compiled by various sources including the National Institute of Standards and Technology (NIST). Mass spectral data is available in the NIST WebBook, which provides valuable reference information for identification and characterization of this compound .
The analytical profile of 9-methylacridine includes:
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